

Riboflavin-13C4,15N2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Riboflavin-13C4,15N2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Riboflavin-13C4,15N2**, a stable isotope-labeled internal standard crucial for the accurate quantification of riboflavin (Vitamin B2) in various biological matrices. This document details its chemical properties, applications in quantitative analysis, relevant metabolic pathways, and a general experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Concepts: The Role of Riboflavin-13C4,15N2 in Quantitative Analysis

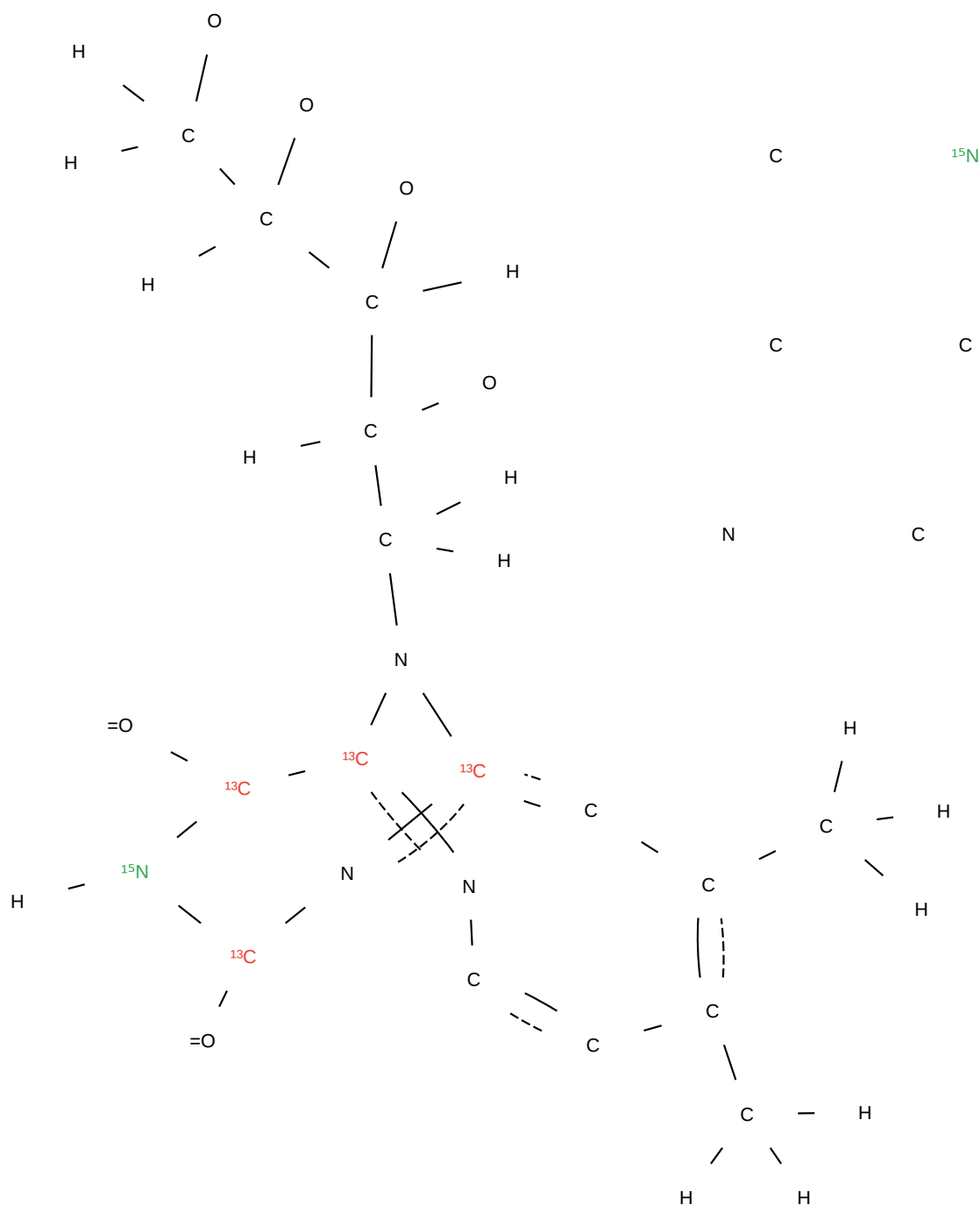
Riboflavin-13C4,15N2 is a synthetic form of riboflavin where four carbon atoms and two nitrogen atoms in the dioxypyrimidine ring are replaced with their heavier stable isotopes, ¹³C and ¹⁵N, respectively.^[1] This isotopic labeling results in a molecule with a higher molecular weight than endogenous riboflavin but with identical chemical and physical properties.^{[1][2]} This characteristic is paramount for its application as an internal standard in isotope dilution mass spectrometry.

When added to a biological sample at a known concentration, **Riboflavin-13C4,15N2** co-elutes with the naturally occurring riboflavin during chromatographic separation. By comparing the mass spectrometer's signal intensity of the analyte (riboflavin) to that of the internal standard (**Riboflavin-13C4,15N2**), precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.^[3]

Chemical Structure and Properties

The chemical structure of **Riboflavin-13C₄,15N₂** is identical to that of riboflavin, with the exception of the isotopic labeling.

Chemical Structure:



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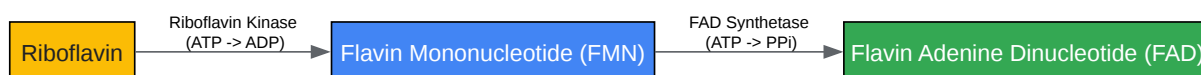
Chemical Structure of **Riboflavin-13C4,15N2**

The table below summarizes the key quantitative data for **Riboflavin-13C4,15N2**.

Property	Value	Source
Molecular Formula	$^{13}\text{C}_4\text{C}_{13}\text{H}_{20}^{15}\text{N}_2\text{N}_2\text{O}_6$	
Molecular Weight	382.32 g/mol	
CAS Number	1217461-14-7	
Isotopic Purity (^{13}C)	$\geq 99\%$	
Isotopic Purity (^{15}N)	$\geq 98\%$	
Chemical Purity	$\geq 97\%$	
Appearance	Orange solid	
Melting Point	290 °C (decomposes)	
Storage Temperature	-20°C	

Riboflavin Metabolic Pathway

Riboflavin is a precursor to the essential coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). These flavocoenzymes are critical for a multitude of metabolic pathways, including the electron transport chain, fatty acid β -oxidation, and the citric acid cycle. The following diagram illustrates the conversion of riboflavin to its active forms.

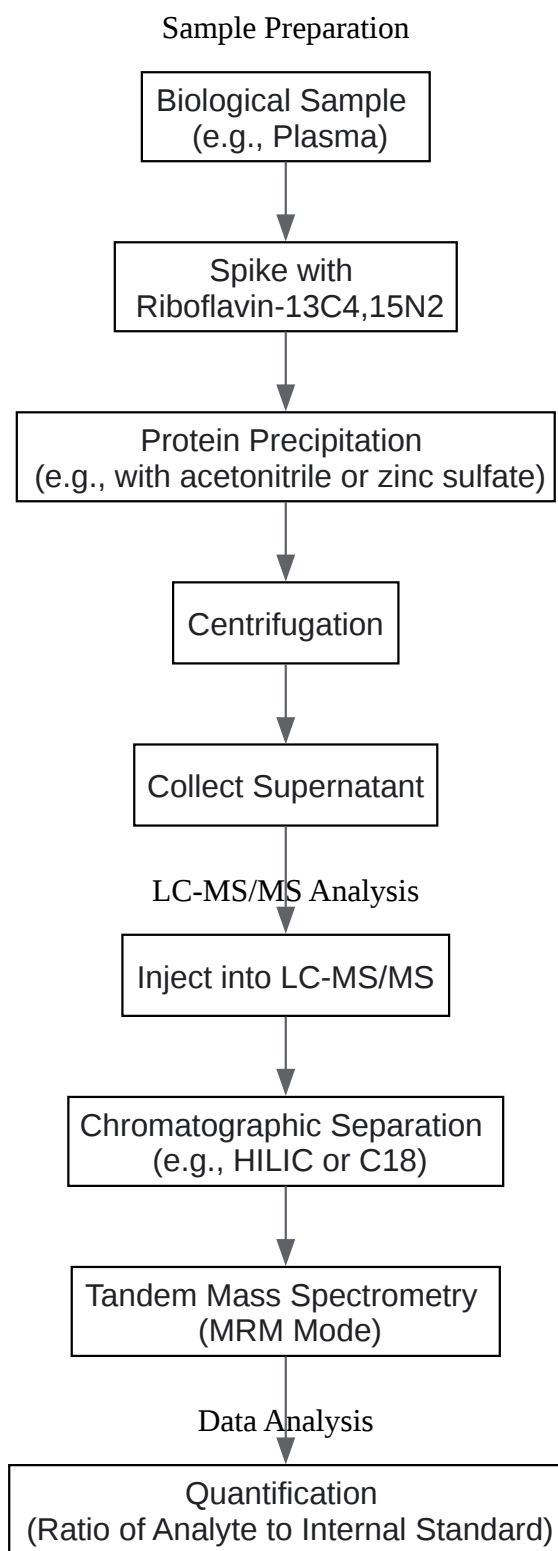


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Conversion of Riboflavin to FMN and FAD.

Experimental Protocols: Quantification of Riboflavin in Biological Samples

The use of **Riboflavin-13C4,15N2** as an internal standard is a cornerstone of accurate and precise measurement of riboflavin levels in biological matrices such as plasma, serum, and urine. The general workflow for such an analysis is depicted below.



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General workflow for riboflavin quantification.

Detailed Methodologies

While specific parameters will vary depending on the instrumentation and matrix, a general protocol for the analysis of riboflavin in human plasma using LC-MS/MS with **Riboflavin-13C4,15N2** as an internal standard is as follows:

1. Sample Preparation:

- To 100 μ L of plasma, add a known amount of **Riboflavin-13C4,15N2** solution (e.g., 75 μ L).
- Induce protein precipitation by adding a precipitating agent such as 125 μ L of 0.1 M zinc sulfate or acetonitrile.
- Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.

2. Liquid Chromatography:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column is commonly used for separation.
- Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile.
- Flow Rate: A typical flow rate would be in the range of 300-500 μ L/min.

3. Tandem Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both riboflavin and **Riboflavin-13C4,15N2**.
 - Riboflavin: The precursor ion (Q1) is typically m/z 377.1, and a common product ion (Q3) is m/z 243.1.

- **Riboflavin-13C4,15N2**: The precursor ion (Q1) will be m/z 383.1 (due to the isotopic labeling), and a corresponding shifted product ion will be monitored.

4. Quantification:

- A calibration curve is constructed by analyzing a series of standards with known concentrations of riboflavin and a fixed concentration of the internal standard.
- The ratio of the peak area of the riboflavin MRM transition to the peak area of the **Riboflavin-13C4,15N2** MRM transition is plotted against the concentration of riboflavin.
- The concentration of riboflavin in the unknown samples is then determined from this calibration curve.

This technical guide provides a foundational understanding of **Riboflavin-13C4,15N2** and its application in quantitative research. For specific applications, further optimization of the experimental protocol is recommended to suit the particular matrix and instrumentation.

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